N-(3-bromophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide
Description
Properties
Molecular Formula |
C17H16BrNO5S2 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3-(1,1-dioxothiolan-3-yl)sulfonylbenzamide |
InChI |
InChI=1S/C17H16BrNO5S2/c18-13-4-2-5-14(10-13)19-17(20)12-3-1-6-15(9-12)26(23,24)16-7-8-25(21,22)11-16/h1-6,9-10,16H,7-8,11H2,(H,19,20) |
InChI Key |
BFGDMSHTHIQEID-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Biological Activity
N-(3-bromophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of key enzymes involved in neurodegenerative diseases. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a bromophenyl group and a tetrahydrothiophene sulfonyl moiety. The synthesis typically involves multi-step processes that include the formation of the benzamide backbone followed by the introduction of the sulfonyl and bromophenyl groups.
Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are crucial in the context of Alzheimer's disease. The inhibition of these enzymes can potentially mitigate the progression of neurodegenerative disorders by reducing the levels of neurotoxic amyloid-beta peptides.
Table 1: Inhibitory Activity of this compound
The IC50 values indicate that the compound exhibits potent inhibitory activity against AChE, comparable to established inhibitors like donepezil.
The mechanism by which this compound inhibits these enzymes involves binding interactions that stabilize the enzyme structure, thereby reducing its flexibility and activity. Molecular modeling studies suggest that this compound may induce conformational changes in AChE that hinder its enzymatic function.
Case Studies
A notable study focused on a series of benzamide derivatives, including this compound, where various substitutions were tested for their effects on enzyme inhibition. The results demonstrated that specific structural modifications significantly enhanced inhibitory potency against both AChE and BACE1.
Comparative Analysis
Table 2: Comparative IC50 Values of Related Compounds
| Compound Name | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|
| N-(3-bromophenyl)-... | 0.056 | 9.01 |
| Donepezil | 0.046 | N/A |
| Quercetin | N/A | 4.89 |
This comparative analysis underscores the potential of this compound as a promising candidate for further development in treating Alzheimer's disease.
Comparison with Similar Compounds
AK-7 [N-(3-Bromophenyl)-3-((Hexahydro-1H-Azepin-1-yl)Sulfonyl)Benzamide]
Key Differences :
- Sulfonyl Group : AK-7 contains a hexahydroazepine (7-membered ring) sulfonyl group instead of the 5-membered tetrahydrothiophene dioxide sulfonyl.
- Biological Activity: AK-7 is a potent AMPK activator with additional roles in inhibiting adipocyte differentiation, mTOR, and HSP90.
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-Fluorophenyl)Furan-2-yl]Methyl}-3-Methoxybenzamide
Key Differences :
- Substituents : This analog has a 3-methoxybenzamide core and a furan-2-ylmethyl group linked to the sulfonamide nitrogen. The 4-fluorophenyl substituent on the furan may enhance target selectivity for inflammatory pathways.
- Activity : The fluorophenyl-furan moiety could improve binding to targets like cyclooxygenase (COX) or TNF-α, distinguishing it from the bromophenyl-containing target compound .
Indapamide Derivatives (e.g., 4-Chloro-N-(2-Methyl-2,3-Dihydroindol-1-yl)-3-Sulfamoylbenzamide)
Key Differences :
- Core Structure : Indapamide derivatives feature a sulfamoyl group (SO₂NH₂) instead of a sulfonamide-linked heterocycle.
- Activity : These compounds are pro-apoptotic agents, likely targeting Bcl-2 family proteins or caspase pathways. The dihydroindole group may facilitate DNA intercalation, a mechanism less relevant to the target compound .
Comparative Data Table
Mechanistic and Pharmacokinetic Insights
- Bromophenyl vs. Fluorophenyl : The bromine atom’s larger size and lower electronegativity (vs. fluorine) could alter binding kinetics in hydrophobic pockets, favoring interactions with kinases or nuclear receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
